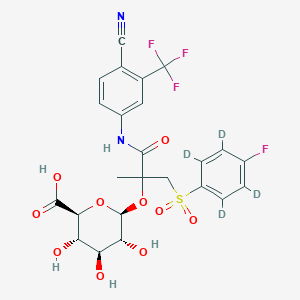

![molecular formula C20H27I2N3O B1146665 3-甲基-2-([1-[3-(三甲基铵)丙基]-4(1H)-吡啶亚甲基]-1,3-苯并恶唑-3-鎓二碘化物 CAS No. 157199-56-9](/img/structure/B1146665.png)

3-甲基-2-([1-[3-(三甲基铵)丙基]-4(1H)-吡啶亚甲基]-1,3-苯并恶唑-3-鎓二碘化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related organic compounds often involves palladium-catalyzed oxidative aminocarbonylation reactions, which can yield a wide range of derivatives with diverse functionalities. For example, the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem oxidative aminocarbonylation-cyclization reactions showcases the complexity and versatility of these synthetic routes (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide is often elucidated using X-ray diffraction, NMR, and FTIR spectroscopy. These techniques provide detailed insights into the geometry, electronic structure, and intermolecular interactions within the compound. For instance, the structure of methyl 3-(trimethylammonium)benzoate iodide was determined by X-ray diffraction, revealing its orthorhombic space group and the stabilization interactions of iodide anion with nitrogen and oxygen atoms (Szafran et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their structural features, including the presence of electron-rich and electron-deficient sites, which can undergo various chemical reactions. For example, cycloaddition reactions involving similar compounds can lead to the formation of novel heterocyclic structures, demonstrating the compound's versatility in organic synthesis (Kohra et al., 1995).

科学研究应用

化学改性和应用

将木聚糖改性为生物聚合物醚和酯,展示了化学改性的多功能性,从而得到具有特定性质的化合物,这些性质由官能团和取代模式定制。此类化学过程揭示了 3-甲基-2-([1-[3-(三甲基铵)丙基]-4(1H)-吡啶亚甲基]-1,3-苯并恶唑-3-鎓二碘化物作为开发具有广泛应用的新型材料(包括抗菌剂和药物递送系统)的基础的能力 (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

在先进材料中的作用

对苯并恶唑衍生物(包括衍生自 3-甲基-2-([1-[3-(三甲基铵)丙基]-4(1H)-吡啶亚甲基]-1,3-苯并恶唑-3-鎓二碘化物)的衍生物)的探索强调了它们在材料科学中的重要性。此类化合物表现出优异的性能,使其适用于包括制药、聚合物制造在内的各个行业,并有可能作为电子器件的部件,展示了它们在生物应用之外的广泛用途 (Özil & Menteşe, 2020).

药理学潜力

对单萜(如对伞花烃)的研究表明,此类化合物具有抗菌潜力,而对伞花烃与 3-甲基-2-([1-[3-(三甲基铵)丙基]-4(1H)-吡啶亚甲基]-1,3-苯并恶唑-3-鎓二碘化物)具有相似的结构。这些研究提出了开发新型抗菌剂的途径,利用这些化学结构的固有特性来对抗传染病和解决抗生素耐药性 (Marchese 等人,2017).

属性

IUPAC Name |

trimethyl-[3-[4-[(3-methyl-1,3-benzoxazol-2-ylidene)methyl]pyridin-1-ium-1-yl]propyl]azanium;diiodide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O.2HI/c1-21-18-8-5-6-9-19(18)24-20(21)16-17-10-13-22(14-11-17)12-7-15-23(2,3)4;;/h5-6,8-11,13-14,16H,7,12,15H2,1-4H3;2*1H/q+2;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKMWMZYHZILHF-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C=C3)CCC[N+](C)(C)C.[I-].[I-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27I2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1146591.png)

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)